molecular formula C28H26N4O3S B2815283 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 866872-95-9

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2815283
CAS No.: 866872-95-9
M. Wt: 498.6
InChI Key: WJTQJIAEQQHUDR-UHFFFAOYSA-N
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Description

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimido[5,4-b]indole core. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl, methoxy, and methyl groups. The final step involves the formation of the sulfanyl-N-(3-methylphenyl)acetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Uniqueness

The uniqueness of 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide lies in its specific structural features, such as the pyrimido[5,4-b]indole core and the sulfanyl-N-(3-methylphenyl)acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-8-7-11-20(14-18)29-24(33)17-36-28-30-25-22-15-21(35-3)12-13-23(22)31(2)26(25)27(34)32(28)16-19-9-5-4-6-10-19/h4-15H,16-17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQJIAEQQHUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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